molecular formula C12H7FO3S B6399235 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261905-84-3

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399235
CAS No.: 1261905-84-3
M. Wt: 250.25 g/mol
InChI Key: HQZCDDRWCSMBMZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 5-formylthiophen-3-yl group at the 4-position. This structure combines electron-withdrawing (fluoro, formyl) and electron-donating (thiophene) moieties, making it a versatile intermediate in medicinal chemistry and materials science. The benzoic acid group enhances solubility in polar solvents and enables conjugation via carboxylate chemistry, while the formylthiophene moiety offers reactivity for cross-coupling or nucleophilic addition reactions .

Properties

IUPAC Name

2-fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-11-4-7(1-2-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCDDRWCSMBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689474
Record name 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-84-3
Record name 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-formylthiophene, which is then subjected to a series of reactions to introduce the fluorine atom and the benzoic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The formyl group and fluorine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol)* Notable Applications/Properties
2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid F (2), 5-formylthiophen-3-yl (4) Benzoic acid, formyl, thiophene ~276.3 Drug intermediates, polymer synthesis
4-(5-Formylthiophen-3-yl)benzaldehyde (BP-4081) 5-formylthiophen-3-yl (4) Benzaldehyde, formyl, thiophene ~216.2 Cross-coupling reactions, OLED materials
3-Fluoro-4-n-octyloxybenzoic Acid (F0337-1G) F (3), n-octyloxy (4) Benzoic acid, alkyl ether ~284.3 Surfactants, liquid crystal precursors
4-(2-Fluoro-3-(trifluoromethyl)phenyl)benzaldehyde (BP-4079) F (2), CF₃ (3) on phenyl Benzaldehyde, trifluoromethyl ~270.1 Fluorinated polymer synthesis

*Molecular weights estimated based on substituent contributions.

Key Observations :

Functional Group Impact :

  • The benzoic acid group in the target compound distinguishes it from benzaldehyde derivatives (e.g., BP-4081, BP-4079), enabling ionic interactions and pH-dependent solubility. This is critical for drug delivery systems .
  • Fluorine vs. Trifluoromethyl : The electron-withdrawing trifluoromethyl group in BP-4079 enhances thermal stability but reduces solubility compared to the single fluorine in the target compound .

Substituent Position Effects :

  • The 5-formylthiophen-3-yl group in the target compound and BP-4081 provides a reactive aldehyde for further functionalization. However, the benzoic acid in the former allows for additional hydrogen bonding, which is absent in benzaldehyde analogues .
  • In 3-Fluoro-4-n-octyloxybenzoic Acid (F0337-1G), the long alkyl chain improves hydrophobicity, making it suitable for lipid-based applications, unlike the hydrophilic formylthiophene group in the target compound .

Biological Activity

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzoic acid core substituted with a fluorine atom and a formylthiophene group. Its molecular formula is C12H9FOSC_{12}H_9FOS, which contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially modulating enzyme activity.
  • Fluorine Influence : The presence of fluorine enhances lipophilicity and membrane permeability, which may improve the compound's bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study reported that certain analogs demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it showed effectiveness against breast cancer cells, with IC50 values indicating potent activity at low concentrations.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthBenchchem
AnticancerInduction of apoptosis in cancer cellsScholars Compass
Enzyme ModulationInteraction with nucleophilic sitesBenchchem

Case Study: Anticancer Efficacy

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability : Reduced by 70% at a concentration of 25 µM after 48 hours.
  • Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry analysis.

This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

Compound NameKey FeaturesBiological Activity
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acidLacks formyl group; less potentLimited antimicrobial activity
2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acidSimilar structure; varied reactivityModerate anticancer effects

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